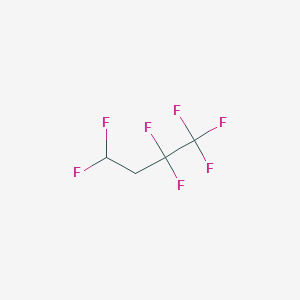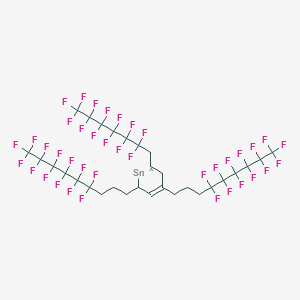![molecular formula C35H31ClF3N3O2S B14261112 [1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid CAS No. 204772-22-5](/img/structure/B14261112.png)
[1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl ring, a quinoline moiety, and a diazirine group, making it an interesting subject for chemical research and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid involves multiple steps, including the formation of the cyclopropyl ring, the introduction of the quinoline moiety, and the incorporation of the diazirine group. The reaction conditions typically require the use of strong bases, such as sodium hydride, and various organic solvents, including dichloromethane and tetrahydrofuran. The final step often involves the use of acetic acid to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
[1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methods.
Biology
In biological research, [1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid can be used as a probe to study various biochemical pathways. Its diazirine group makes it particularly useful for photoaffinity labeling, allowing researchers to identify and study protein interactions.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its quinoline moiety suggests potential antimalarial activity, similar to other quinoline-based drugs. Additionally, its unique structure may allow for the development of new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of [1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The diazirine group can form covalent bonds with proteins upon exposure to UV light, allowing for the identification of protein targets and the study of protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline moiety.
Hydroxychloroquine: Another antimalarial drug similar to chloroquine but with an additional hydroxyl group.
Diazirine-based probes: Compounds used for photoaffinity labeling in biochemical research.
Uniqueness
What sets [1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid apart is its combination of a quinoline moiety, a diazirine group, and a cyclopropyl ring. This unique structure allows for a wide range of chemical reactions and applications, making it a versatile compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
204772-22-5 |
|---|---|
Molekularformel |
C35H31ClF3N3O2S |
Molekulargewicht |
650.2 g/mol |
IUPAC-Name |
2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[3-methyl-5-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |
InChI |
InChI=1S/C35H31ClF3N3O2S/c1-22-15-24(18-27(16-22)34(41-42-34)35(37,38)39)6-12-31(45-21-33(13-14-33)20-32(43)44)26-4-2-3-23(17-26)5-10-29-11-8-25-7-9-28(36)19-30(25)40-29/h2-5,7-11,15-19,31H,6,12-14,20-21H2,1H3,(H,43,44)/t31-/m1/s1 |
InChI-Schlüssel |
SARIEVTZAAYNSJ-WJOKGBTCSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)CC[C@H](C3=CC=CC(=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4)SCC6(CC6)CC(=O)O |
Kanonische SMILES |
CC1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)CCC(C3=CC=CC(=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4)SCC6(CC6)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


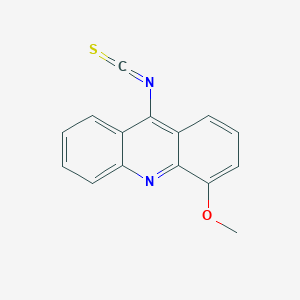
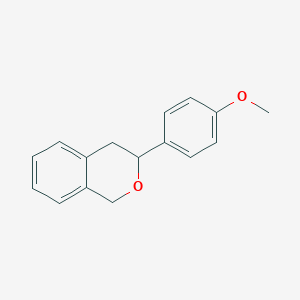
![1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B14261046.png)
![Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]-](/img/structure/B14261050.png)
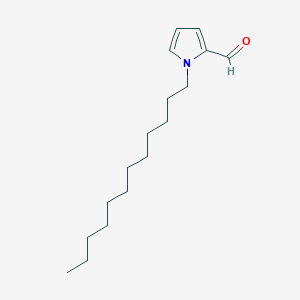
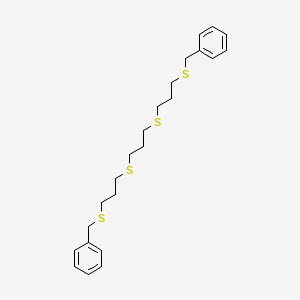
![2-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1h-imidazole](/img/structure/B14261075.png)
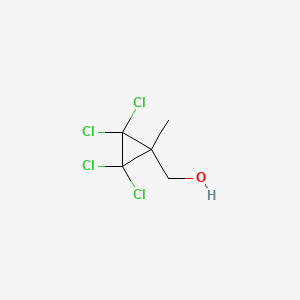
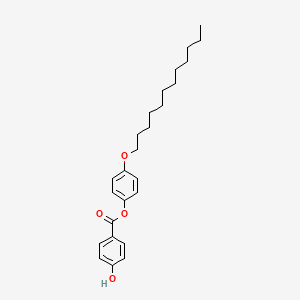
![4-Methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one](/img/structure/B14261082.png)

![[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14261098.png)
